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Compound of Interest

Compound Name:
4-Methoxy-1,2-benzisoxazol-3-

amine

Cat. No.: B064774 Get Quote

A Comparative Spectroscopic Guide to 4-
Methoxy-1,2-benzisoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic properties of 4-Methoxy-1,2-
benzisoxazol-3-amine. Due to the limited availability of direct experimental spectroscopic data

for this specific compound in public databases, this guide leverages data from structurally

similar compounds to predict and understand its likely spectral characteristics. This approach

allows for a foundational understanding and provides a valuable reference for researchers

working with this and related molecules.

Physicochemical Properties of 4-Methoxy-1,2-
benzisoxazol-3-amine
Basic physicochemical data for the target compound has been reported and is summarized

below.
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Property Value Reference

Molecular Formula C₈H₈N₂O₂ [1]

Molecular Weight 164.16 g/mol [1]

CAS Number 177995-40-3 [2]

Melting Point 140-142 °C [2]

Predicted and Comparative Spectroscopic Analysis
While specific spectra for 4-Methoxy-1,2-benzisoxazol-3-amine are not readily available, we

can infer its expected spectral features by comparing it with related structures. The following

sections present data for comparable compounds to serve as a guide for spectral

interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

Expected ¹H NMR Features for 4-Methoxy-1,2-benzisoxazol-3-amine:

Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the

protons on the benzene ring. The substitution pattern will influence the chemical shifts and

coupling constants.

Methoxy Protons: A singlet peak around 3.8-4.0 ppm corresponding to the -OCH₃ group.

Amine Protons: A broad singlet corresponding to the -NH₂ group, the chemical shift of which

can vary depending on the solvent and concentration.

Comparative ¹H NMR Data:
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Compound Key ¹H NMR Signals (ppm) Solvent

4-Methoxybenzamide
7.89 (d), 6.99 (d), 3.81 (s,

OCH₃)
DMSO-d₆

N-benzyl-4-methoxybenzamide

7.76 (d), 6.96 (d), 4.82 (s,

CH₂), 3.87 (s, OCH₃), 6.42 (s,

NH)

CDCl₃[3]

4-Methoxyaniline

Aromatic protons and a

methoxy signal would be

expected.

Expected ¹³C NMR Features for 4-Methoxy-1,2-benzisoxazol-3-amine:

Aromatic Carbons: Signals in the range of 110-160 ppm.[4]

Methoxy Carbon: A signal around 55-60 ppm.

C=N Carbon: A signal in the downfield region, characteristic of the isoxazole ring.

Carbon Bearing the Amino Group: The chemical shift will be influenced by the amino

substituent.

Comparative ¹³C NMR Data:

Compound
Key ¹³C NMR Signals
(ppm)

Solvent

2-(4-methoxy-2-nitrophenyl)-

benzoxazole

Data available but specific

assignments require further

analysis.[5]

CDCl₃[5]

Substituted 1,2,4-Oxadiazoles
Heterocyclic carbons show

distinct chemical shifts.[6]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
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Expected IR Absorption Bands for 4-Methoxy-1,2-benzisoxazol-3-amine:

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Medium-Strong N-H stretching (amine)

3100-3000 Medium Aromatic C-H stretching

2950-2850 Medium
Aliphatic C-H stretching

(methoxy)

1650-1600 Medium-Strong C=N stretching (isoxazole ring)

~1600, ~1500 Medium-Strong Aromatic C=C stretching

1250-1000 Strong C-O stretching (ether)

Comparative IR Data:

Compound Key IR Bands (cm⁻¹)

4-Methoxybenzamide
Characteristic amide and methoxy group

absorptions are present.[7]

4-Methoxyaniline
Shows characteristic N-H, C-H, and C-O

stretching frequencies.

1,2-Benzisoxazole (unsubstituted) Aromatic C-H stretching around 3080 cm⁻¹.[4]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.

Expected Mass Spectrum for 4-Methoxy-1,2-benzisoxazol-3-amine:

Molecular Ion (M⁺): A prominent peak at m/z = 164, corresponding to the molecular weight of

the compound.
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Fragmentation Pattern: Expect fragmentation corresponding to the loss of small molecules

such as CO, HCN, and radicals like CH₃.

Comparative MS Data:

Compound Molecular Ion (m/z) Key Fragments (m/z)

4-Methoxyaniline 123[8]
Data available in NIST

WebBook.[8]

4-Methoxybenzylamine 137[9] 136, 121, 106, 30[9]

4-Methoxybenzamide 151 135, 107, 92, 77

Experimental Protocols
Standard protocols for obtaining the spectroscopic data are outlined below. These are general

procedures and may require optimization for specific instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. The number of

scans can be adjusted to obtain a good signal-to-noise ratio. Chemical shifts are reported in

parts per million (ppm) relative to a solvent reference.[10]

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total

Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is

ground with dry KBr and pressed into a thin pellet.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background

spectrum is recorded and subtracted from the sample spectrum.[10]

Mass Spectrometry (MS)
Sample Preparation: The sample can be introduced directly into the ion source, or via a

chromatographic method such as Gas Chromatography (GC) or Liquid Chromatography

(LC). For LC-MS, the sample is typically dissolved in a suitable solvent like acetonitrile or

methanol.[10]

Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer

can be used.

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as

a function of their mass-to-charge (m/z) ratio. For LC-MS with ESI, the mobile phase is often

acetonitrile with a small percentage of formic acid.[10]

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the complete spectroscopic

characterization of a synthesized organic compound like 4-Methoxy-1,2-benzisoxazol-3-
amine.
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Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 4-Methoxy-1,2-benzisoxazol-3-amine

Purification (e.g., Recrystallization, Chromatography)

NMR Spectroscopy (¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Spectral Interpretation

Comparison with Expected Data / Analogues

Structure Confirmation

Click to download full resolution via product page

Caption: A typical workflow for the synthesis and spectroscopic characterization of an organic

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.
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